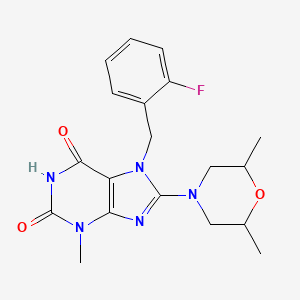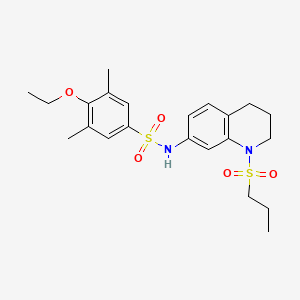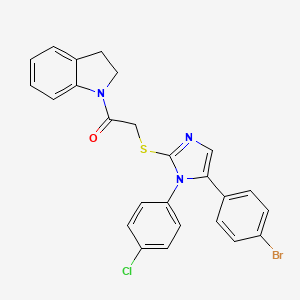
8-(2,6-Dimethyl-morpholin-4-yl)-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2,6-Dimethyl-morpholin-4-yl)-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C19H22FN5O3 and its molecular weight is 387.415. The purity is usually 95%.
BenchChem offers high-quality 8-(2,6-Dimethyl-morpholin-4-yl)-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,6-Dimethyl-morpholin-4-yl)-7-(2-fluoro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Crystallography
Research on similar compounds has focused on crystal structure analysis to understand the geometric and molecular configurations. For example, studies on compounds with morpholine and theophylline structures have elucidated typical geometries, including planarity of purine fused-ring systems, conformations of aminoalkyl side chains, and morpholine ring conformations. These studies help in understanding the molecular interactions and stability of such compounds (Karczmarzyk & Pawłowski, 1997).
Chemical Synthesis and Modifications
The synthesis of derivatives of morpholine-dione compounds and their reactions have been widely explored. For instance, the preparation of adducts with phosphorus pentafluoride and the synthesis of various derivatives highlight the chemical versatility and potential for creating new compounds with specific properties for targeted applications (Guzyr et al., 2013).
Pharmacological Applications
Several studies have explored the pharmacological activities of compounds with similar structures, including their potential as analgesic agents, their affinities for serotonin receptors, and their potential in treating neurodegenerative diseases. For example, compounds with morpholin-4-yl and purine-2,6-dione structures have shown significant analgesic and anti-inflammatory activities, making them candidates for further evaluation as pharmacological agents (Zygmunt et al., 2015).
Material Science and Organic Electronics
In the realm of materials science, derivatives of similar compounds have been investigated for their luminescent properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs). The study of naphthalimide derivatives, for example, provides insights into the design of standard-red light-emitting materials for OLED applications, demonstrating the potential of these compounds in the development of advanced electronic devices (Luo et al., 2015).
properties
IUPAC Name |
8-(2,6-dimethylmorpholin-4-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3/c1-11-8-24(9-12(2)28-11)18-21-16-15(17(26)22-19(27)23(16)3)25(18)10-13-6-4-5-7-14(13)20/h4-7,11-12H,8-10H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIZLMUYAYFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2873195.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)
![Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2873203.png)
![N-(2-bromo-4-methylphenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2873205.png)
![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)
![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2873212.png)
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)


